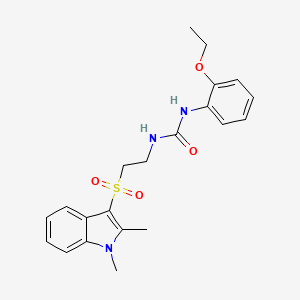

![molecular formula C16H18N6O2S2 B2529774 1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-62-5](/img/structure/B2529774.png)

1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 1,2,3-triazole-4-carboxylic acid, which is a core structure known for its potential in medicinal chemistry due to its resemblance to the peptide bond and its stability. The compound features a 1,3,4-thiadiazole ring, a moiety that is often explored for its antimicrobial properties, and an ethoxyphenyl group, which could potentially affect the compound's pharmacokinetic properties.

Synthesis Analysis

The synthesis of related 1,2,3-triazole derivatives typically involves the reaction of azido-thiadiazoles with various substrates to form the triazole ring. For instance, 2-azido-1,3,4-thiadiazoles can be reacted with ethyl acetoacetate in the presence of sodium methoxide to yield 1,2,3-triazole-4-carboxylic acid derivatives . This suggests that a similar synthetic route could be employed for the compound , with appropriate modifications to introduce the ethoxyphenyl and ethylsulfanyl groups.

Molecular Structure Analysis

The molecular structure of the compound includes a 1,3,4-thiadiazole ring, which is known to confer antimicrobial activity, and a 1,2,3-triazole ring, which is a versatile scaffold in drug design. The presence of the ethylsulfanyl group could influence the electronic properties of the thiadiazole ring, potentially affecting the compound's biological activity .

Chemical Reactions Analysis

The compound's reactivity would likely be influenced by the presence of the 1,3,4-thiadiazole and 1,2,3-triazole rings. These heterocycles can participate in various chemical reactions, such as nucleophilic substitution or addition reactions, depending on the substituents present and the reaction conditions. The ethoxy group on the phenyl ring could also undergo transformations under certain conditions, such as deprotection or oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its functional groups and molecular structure. The presence of the triazole and thiadiazole rings would likely contribute to the compound's stability and solubility profile. The ethoxyphenyl group could affect the lipophilicity of the compound, which is an important factor in drug absorption and distribution .

Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Biological Activities

Research demonstrates the utility of microwave-assisted synthesis in creating compounds with triazole and thiadiazole structures, which have been examined for their biological activities. These synthesized compounds exhibit promising antimicrobial, anti-lipase, and antiurease activities, indicating their potential application in the development of new therapeutic agents (Başoğlu et al., 2013; Özil et al., 2015).

Synthesis and Spectral Characteristics

The synthesis of compounds with triazole and thiadiazole frameworks involves complex reactions, with the structures of the synthesized compounds confirmed through spectral studies. This research area is critical for developing new compounds with potential applications in materials science and pharmaceuticals (Zadorozhnii et al., 2019).

Antimicrobial Activities

Triazole and thiadiazole derivatives have been synthesized and tested for their antimicrobial properties, showing effectiveness against various microorganisms. This suggests their potential application in creating new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş et al., 2007; Kurzer & Secker, 1977).

Anticancer Activities

Compounds containing thiazole and thiadiazole rings have demonstrated significant anticancer activities, highlighting their potential in cancer research and therapy development. This area of research is particularly promising for identifying novel therapeutic agents (Gomha et al., 2017).

Liquid Crystalline Properties

Research into compounds containing triazole and thiadiazole rings has also explored their potential in materials science, particularly in the development of liquid crystalline materials. These compounds have shown interesting mesomorphic behavior, which could be harnessed in creating advanced materials for electronic displays and other applications (Tomma et al., 2009).

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2S2/c1-4-24-12-8-6-11(7-9-12)22-10(3)13(18-21-22)14(23)17-15-19-20-16(26-15)25-5-2/h6-9H,4-5H2,1-3H3,(H,17,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBDRWUGXABRSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NN=C(S3)SCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate](/img/structure/B2529691.png)

![3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one](/img/structure/B2529695.png)

![2-[(2,2-dimethylpropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/no-structure.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2529699.png)

![(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2529702.png)

![2-(2,4-Dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2529703.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2529705.png)

![2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol](/img/structure/B2529706.png)

![2-[(8-Quinolinylamino)methylene]malononitrile](/img/structure/B2529711.png)

![Methyl 3-(4-(piperidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2529713.png)

![(E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2529714.png)